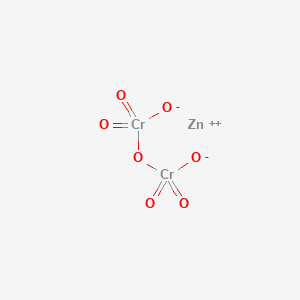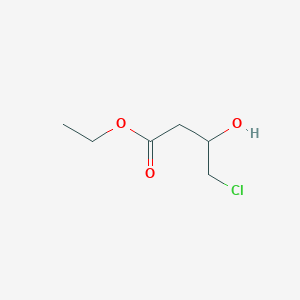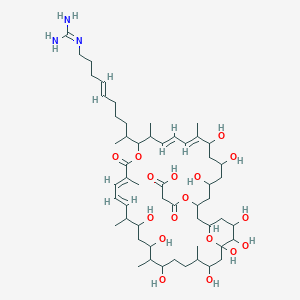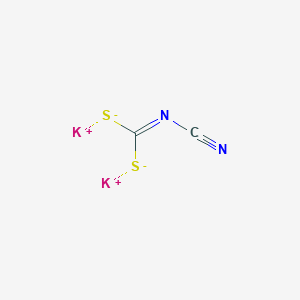
Carbamodithioic acid, cyano-, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, cyano-, dipotassium salt is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of dithiocarbamate, which is a class of organic compounds that contain a functional group consisting of two sulfur atoms and one carbon atom. Carbamodithioic acid, cyano-, dipotassium salt is used in various scientific research applications due to its ability to form stable complexes with metal ions, which makes it an important ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, cyano-, dipotassium salt involves its ability to form stable complexes with metal ions. This compound acts as a bidentate ligand, which means that it can bind to metal ions using two donor atoms. The resulting complex is stabilized by the coordination bonds between the ligand and the metal ion.
Biochemische Und Physiologische Effekte
Carbamodithioic acid, cyano-, dipotassium salt has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various effects on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using carbamodithioic acid, cyano-, dipotassium salt in lab experiments is its ability to form stable complexes with metal ions. This property makes it an important ligand in coordination chemistry, which is used in various fields of research. However, one of the limitations of using this compound is its toxicity. Studies have shown that carbamodithioic acid, cyano-, dipotassium salt can be toxic to living organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving carbamodithioic acid, cyano-, dipotassium salt. One area of research is the development of new ligands that can form stable complexes with metal ions. Another area of research is the study of the toxicity of this compound and its effects on living organisms. Additionally, there is a need for more research on the potential applications of carbamodithioic acid, cyano-, dipotassium salt in materials science and nanotechnology.
Synthesemethoden
The synthesis of carbamodithioic acid, cyano-, dipotassium salt involves the reaction between potassium cyanide and carbon disulfide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, cyano-, dipotassium salt has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property makes it an important ligand in coordination chemistry, which is the study of the interaction between metal ions and other molecules. This compound is used in various fields of research such as biochemistry, pharmacology, and materials science.
Eigenschaften
CAS-Nummer |
13145-41-0 |
|---|---|
Produktname |
Carbamodithioic acid, cyano-, dipotassium salt |
Molekularformel |
C2K2N2S2 |
Molekulargewicht |
194.37 g/mol |
IUPAC-Name |
dipotassium;cyanoiminomethanedithiolate |
InChI |
InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |
InChI-Schlüssel |
MFVWSFXQWMYYSF-UHFFFAOYSA-L |
SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
Kanonische SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
Andere CAS-Nummern |
13145-41-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




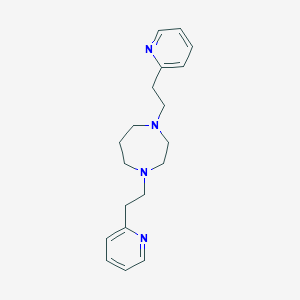


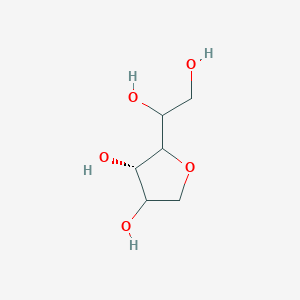
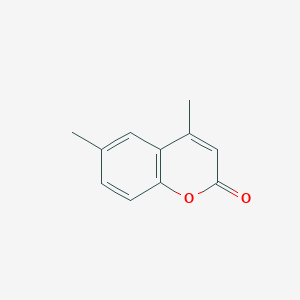

![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)

